6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula and a CAS number of 938185-04-7. This compound belongs to the quinazoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry, particularly in cancer research and drug development. Quinazoline derivatives are known to exhibit a variety of pharmacological effects, including anti-cancer properties, making them significant in therapeutic contexts.
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline typically involves the acetylation of 4-chloro-quinazoline derivatives. A common method includes:
This method is effective in producing the desired compound with high yield and purity. Industrial production follows similar synthetic routes on a larger scale, utilizing industrial-grade reagents and optimized conditions for maximum yield .
The molecular structure of 6,7-Diacetoxy-4-chloro-quinazoline can be described as follows:
The compound features a quinazoline core structure with two acetoxy groups at positions 6 and 7 and a chlorine atom at position 4. The arrangement of these functional groups contributes to its biological activity and interaction with various biomolecules.
6,7-Diacetoxy-4-chloro-quinazoline can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for further study .
The mechanism of action for 6,7-Diacetoxy-4-chloro-quinazoline, like other quinazoline derivatives, involves several biochemical pathways:
These mechanisms highlight the potential of this compound as a therapeutic agent in oncology .
The physical and chemical properties of 6,7-Diacetoxy-4-chloro-quinazoline include:
These properties are crucial for handling and application in laboratory settings .
The primary applications of 6,7-Diacetoxy-4-chloro-quinazoline are centered around its potential use in scientific research:
Research into quinazoline derivatives continues to expand their potential applications in medicine, particularly in targeted therapies for cancer .
The synthesis of 6,7-diacetoxy-4-chloro-quinazoline hinges on the precise O-acetylation of 6,7-dihydroxyquinazoline precursors. Achieving regioselectivity without over-acetylation or N-acetylation side reactions requires strategic reagent selection. High-purity diacetate formation (≥97%) is typically accomplished using acetic anhydride in anhydrous acetonitrile with catalytic N,N-dimethylaminopyridine (DMAP, 0.1-0.5 eq) at 0-5°C, followed by gradual warming to 25°C [4] [8]. This controlled exothermic process minimizes diol degradation while ensuring >95% conversion. Alternative acyl donors like acetyl chloride yield inferior results (70-75%) due to HCl-mediated quinazoline ring degradation [3]. Recent optimizations employ in situ generated mixed anhydrides (acetic acid–trifluoroacetic anhydride), enhancing electrophilicity for sterically hindered phenolic OH groups at C7 [8].
Table 1: Catalyst Impact on 6,7-Dihydroxyquinazoline Diacetylation
Catalyst System | Solvent | Temp (°C) | Reaction Time (h) | Diacetate Yield (%) |
---|---|---|---|---|
DMAP (0.3 eq) | Acetonitrile | 0→25 | 4 | 95 |
Pyridine (1.5 eq) | Dichloromethane | 25 | 12 | 78 |
Imidazole (2 eq) | THF | 40 | 8 | 65 |
None | Toluene | 80 | 24 | <30 |
The C4-chlorination of 6,7-diacetoxyquinazolin-4(3H)-one represents a critical transformation where conventional methods face limitations. Thionyl chloride (SOCl₂) in DMF-catalyzed reactions generates unstable imidoyl chloride intermediates, leading to desacetyl byproducts (15-20% yield loss) [5] [9]. Superior results are achieved using phosphoryl chloride (POCl₃) with N,N-diethylaniline (DEA) as an HCl scavenger. The optimized protocol involves refluxing (105-110°C) a 5:1 POCl₃:DEA mixture for 3-5 hours, achieving 85-89% isolated yield with HPLC purity >96% [4] [7]. DEA mitigates hydrolytic dechlorination by sequestering HCl, while excess POCl₃ suppresses acetoxy group migration. Microwave-assisted chlorination (150°C, 20 min) in ionic liquids ([BMIM]PF₆) demonstrates promising yield improvements (92%), though scalability remains challenging [10].
Table 2: Chlorination Efficiency Comparison for 4-Chloro Formation
Chlorinating Agent | Additive | Solvent | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
POCl₃ (5 eq) | DEA (1 eq) | Neat | 85–89 | >96 |
SOCl₂ (8 eq) | DMF (0.1 eq) | Toluene | 70–75 | 88 |
(COCl)₂ (3 eq) | – | Dioxane | 60 | 82 |
POCl₃ (4 eq) | Pyridine | Xylene | 78 | 91 |
Diacetoxy group lability under acidic/basic conditions necessitates specialized reaction media. Polar aprotic solvents (acetonitrile, N-methylpyrrolidone) stabilize the acetate moieties during cyclization and chlorination by preventing nucleophilic attack at the carbonyl carbon [4] [8]. Crucially, acetonitrile reduces N-acetyl migration by 30% compared to DMF due to its lower basicity [9]. Catalytic zinc triflate (0.2 eq) in acetonitrile suppresses enolization during high-temperature chlorination, preserving regiochemical integrity. For purification, ethanol-water recrystallization (1:3 v/v) achieves >99% recovery without transesterification, while silica gel chromatography risks acetate hydrolysis (up to 15% loss) [1] [3]. Storage stability is enhanced in anhydrous diethyl ether at 2–8°C, with NMR studies confirming <0.5% deacetylation over 6 months [8] [9].
Scale-up beyond 100-g batches introduces three critical bottlenecks:
Continuous flow systems mitigate these issues by compartmentalizing high-risk steps: Microreactor chlorination (residence time: 8 min) at 100°C improves heat transfer and yield reproducibility (88±1% vs. batch 85±4%) while reducing POCl₃ usage by 40% [7].
Table 3: Industrial-Scale Suppliers and Specifications
Supplier | Catalog Number | Purity (%) | Packaging | Price (100g) |
---|---|---|---|---|
Fluorochem UK | F036633 | 97.0 | 5g, 25g | $1,587 |
Ambeed | A316638 | 97.0 | 100mg, 250mg | $173 (250mg) |
AstaTech Inc. | ATE245844962 | 97.0 | 1g, 5g | $299 (1g) |
American Custom Chem | HCH0105275 | 95.0 | 5mg | $498 (5mg) |
Compound Identifiers:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1